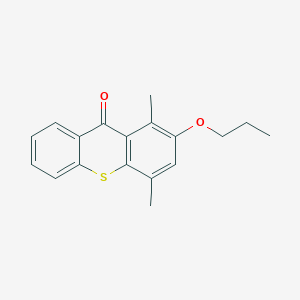
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the reaction of 1,4-dimethylthioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in photopolymerization processes for the production of coatings, inks, and adhesives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the manufacturing of UV-curable resins and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymers. In biological applications, the compound’s photodynamic properties can induce cell death in targeted cancer cells through the generation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
Uniqueness
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the propoxy group enhances its solubility and reactivity, making it more efficient as a photoinitiator compared to its analogs.
Propriétés
Numéro CAS |
106221-21-0 |
|---|---|
Formule moléculaire |
C18H18O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-14-10-11(2)18-16(12(14)3)17(19)13-7-5-6-8-15(13)21-18/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
VLCLIXCAGAZBDU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C2=C(C(=C1)C)SC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14321430.png)
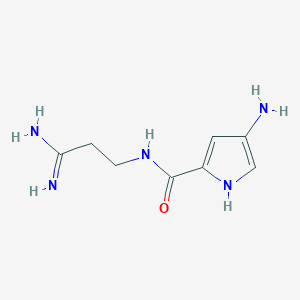
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
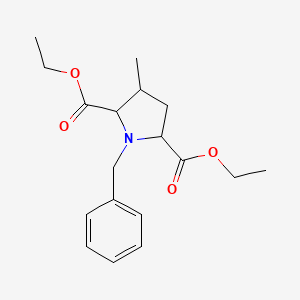
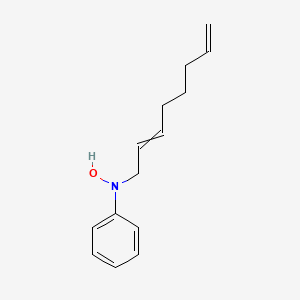
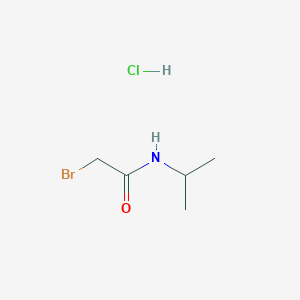
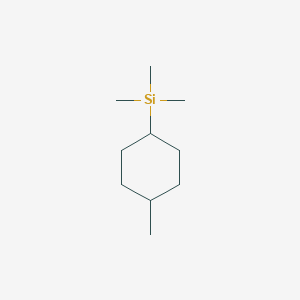
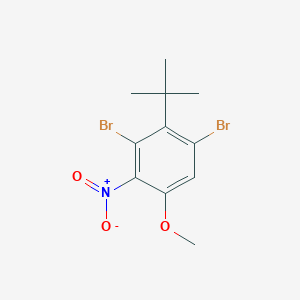
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

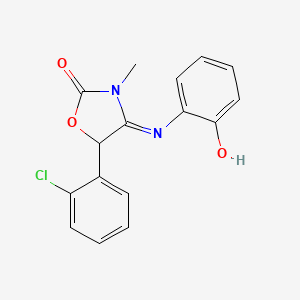
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
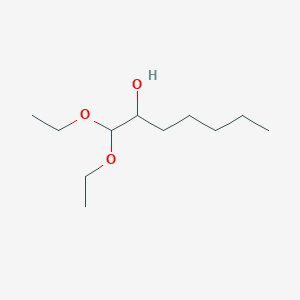
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
